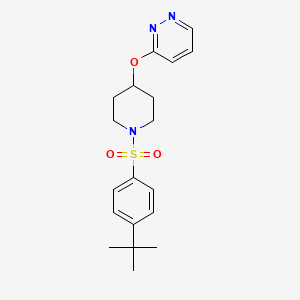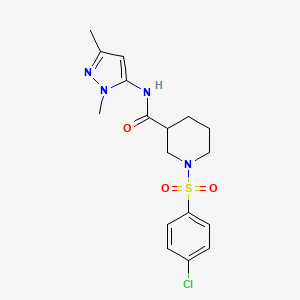
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BFPDA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its therapeutic effects by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key regulator of various cellular processes, including cell growth, differentiation, and survival. By inhibiting BTK, N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can disrupt these processes and induce cell death in cancer cells. Additionally, N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can modulate the immune system by inhibiting BTK-mediated signaling in immune cells.
Biochemical and Physiological Effects:
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a selective inhibitory effect on BTK, without affecting other tyrosine kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, good pharmacokinetic properties, and availability of synthetic methods. However, there are also some limitations, including the need for further optimization of its pharmacokinetic properties, and the need for more extensive preclinical studies to assess its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further preclinical studies are needed to assess its safety and efficacy in various diseases. Finally, the development of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide analogs with improved potency and selectivity could lead to the discovery of new and more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multistep process that includes the reaction of 4-bromo-2-fluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The resulting intermediate is then subjected to further reactions to yield N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O/c1-7-8(2)16-6-17-12(7)13(19)18-11-4-3-9(14)5-10(11)15/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONUTSVFCPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)


![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)
![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)

![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)
![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)



![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)
![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)